1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol
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Overview
Description
1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with an amino group and a fluoropropanol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-amino-3-methylpiperidine with a fluorinated alcohol under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Scientific Research Applications
1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:
1-(4-Amino-3-methylpiperidin-1-yl)-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and properties.
1-(4-Amino-3-methylpiperidin-1-yl)-3-bromopropan-2-ol:
1-(4-Amino-3-methylpiperidin-1-yl)-3-iodopropan-2-ol: Iodine substitution offers unique reactivity patterns and uses in organic synthesis.
Properties
Molecular Formula |
C9H19FN2O |
---|---|
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-(4-amino-3-methylpiperidin-1-yl)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C9H19FN2O/c1-7-5-12(3-2-9(7)11)6-8(13)4-10/h7-9,13H,2-6,11H2,1H3 |
InChI Key |
VDNTVAAJMSANFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1N)CC(CF)O |
Origin of Product |
United States |
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